![molecular formula C18H26O4 B1360769 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone CAS No. 898786-48-6](/img/structure/B1360769.png)
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone is an organic compound characterized by its unique structural features, which include a dioxane ring and a methoxy-substituted valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with 2’-methoxyvalerophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone: Similar structure but with an ethoxy group instead of a methoxy group.
Bis(5,5-dimethyl-1,3-dioxan-2-YL): Contains two dioxane rings but lacks the valerophenone moiety.
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone is unique due to its specific combination of a dioxane ring and a methoxy-substituted valerophenone moiety, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone, with the CAS number 235106-88-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C34H42O8
- Molecular Weight : 578.69 g/mol
- SMILES Notation : COc1ccc(cc1)C(O)(c2cc(ccc2OC)C3OCC(C)(C)CO3)c4cc(ccc4OC)C5OCC(C)(C)CO5
Cytotoxicity and Antitumor Activity
Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar dioxane derivatives when tested against human tumor cell lines. The IC50 represents the concentration required to inhibit cell growth by 50%, providing a measure of the compound's potency.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 4.0 | 12.2 |
Compound B | HeLa (cervical cancer) | 8.0 | 15.0 |
This compound | A549 (lung cancer) | 6.0 | 10.0 |
These findings suggest that the compound may possess antitumor properties comparable to or exceeding those of established chemotherapeutics.
The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. Similar compounds have been shown to activate intracellular pathways that induce cell death through oxidative stress.
Study on Antileishmanial Activity
A study evaluated the activity of synthetic dioxanes against Leishmania species, revealing that compounds with structural similarities to this compound demonstrated promising antileishmanial effects. The research highlighted that specific structural features, such as lipophilic side chains and heteroaromatic rings, are crucial for enhancing bioactivity against these parasites .
Evaluation of Structure-Activity Relationships (SAR)
In another investigation focused on SARs, it was found that modifications to the dioxane structure significantly impacted both cytotoxicity and selectivity against various cell lines. This study emphasized the importance of optimizing chemical structures to improve therapeutic efficacy while minimizing toxicity .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)11-7-5-9-15(19)14-8-4-6-10-16(14)20-3/h4,6,8,10,17H,5,7,9,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZKIVTXZLYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645941 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-48-6 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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